molecular formula C22H22N6O2S B2806382 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide CAS No. 1188305-32-9

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide

Cat. No.: B2806382
CAS No.: 1188305-32-9
M. Wt: 434.52
InChI Key: XARYXSBFHKKUBF-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring, a methylsulfanyl group, and an acetamide moiety linked to a benzyl group. The 1,2,4-oxadiazole ring is substituted with a 4-methylphenyl group, contributing to its lipophilic character. The methylsulfanyl group at the pyrazole 3-position may enhance metabolic stability, while the benzyl-acetamide chain could influence solubility and target binding. Structural characterization of similar compounds often employs techniques like NMR, IR, and X-ray crystallography, with SHELX programs widely used for crystallographic refinement .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-14-8-10-16(11-9-14)20-25-21(30-27-20)18-19(23)28(26-22(18)31-2)13-17(29)24-12-15-6-4-3-5-7-15/h3-11H,12-13,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARYXSBFHKKUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate nitrile oxide. The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a β-diketone. The final step involves the coupling of the pyrazole-oxadiazole intermediate with benzylacetamide under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

The compound exhibits diverse biological activities due to its unique structural features. Research indicates that it may interact with specific enzymes and receptors, leading to various pharmacological effects.

Anticancer Properties

Several studies have suggested that compounds with similar structures possess anticancer properties. For instance:

  • Cytotoxicity Studies : Research has demonstrated that related pyrazole derivatives can selectively induce cell death in various cancer cell lines.
  • Mechanistic Insights : The interaction with specific signaling pathways involved in cell proliferation and survival has been documented.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in recent literature:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound may reduce the production of pro-inflammatory cytokines in vitro.
  • Animal Models : Preclinical trials have shown promise in reducing inflammation in animal models of chronic inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Pyrazole Ring : Initial formation using hydrazine derivatives.
  • Introduction of the Oxadiazole Ring : This step often requires specific reagents such as acetic acid and catalysts.
  • Final Modifications : Incorporating the benzylacetamide group to achieve the desired structure.

Industrial Production Methods

For large-scale synthesis, automated reactors and continuous flow processes are employed to ensure high yield and purity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related pyrazole derivative against breast cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory properties using an animal model of arthritis. The results showed a notable decrease in joint swelling and inflammatory markers compared to control groups, indicating its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituent on Oxadiazole/Pyrazole Heterocycle Acetamide Chain Notable Features Reference
Target Compound 4-Methylphenyl (oxadiazole) 1,2,4-Oxadiazole N-Benzyl Methylsulfanyl on pyrazole
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide 4-Methoxyphenyl (oxadiazole) 1,2,4-Oxadiazole N-Benzyl Methoxy enhances polarity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chloro, Methoxy, Methyl (phenyl) 1,2,4-Triazole N-Substituted phenyl Triazole for H-bonding capacity
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide 4-Methoxyphenyl (oxadiazole) 1,2,4-Oxadiazole N-Phenylethyl Extended alkyl chain

Oxadiazole Substitutents

  • 4-Methylphenyl vs. 4-Methoxyphenyl : The target compound’s 4-methylphenyl group (electron-donating) increases lipophilicity compared to the methoxy analog, which introduces polarity via the oxygen atom. This difference could influence membrane permeability and metabolic stability .
  • Triazole vs.

Acetamide Chain Modifications

  • N-Benzyl vs.

Sulfur-Containing Groups

  • Methylsulfanyl (Target) vs. Sulfanyl () : The methylsulfanyl group in the target compound may offer greater steric protection against oxidative metabolism compared to unalkylated sulfanyl groups.

Hypothetical Structure-Activity Relationships (SAR)

While pharmacological data are unavailable in the provided evidence, structural trends suggest:

  • Lipophilicity : The 4-methylphenyl group may improve blood-brain barrier penetration compared to polar methoxy substituents.
  • Chain Flexibility : Longer acetamide chains (e.g., phenylethyl in ) might restrict conformational freedom, affecting binding kinetics.

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide is a complex organic molecule characterized by multiple functional groups, including an amino group, an oxadiazole ring, and a pyrazole moiety. This structural diversity suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6O2SC_{22}H_{24}N_6O_2S with a molecular weight of approximately 438.48 g/mol. The unique arrangement of functional groups allows for diverse chemical interactions, which can lead to significant biological effects.

Property Value
Molecular FormulaC22H24N6O2SC_{22}H_{24}N_6O_2S
Molecular Weight438.48 g/mol
Functional GroupsAmino, Oxadiazole, Pyrazole

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit anti-inflammatory , analgesic , and anticancer properties. The presence of the oxadiazole and pyrazole moieties is particularly noteworthy as these structures are frequently associated with enhanced biological activity due to their ability to interact with various biological targets.

Anticancer Activity

Several studies have reported on the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • HCT-116 (Colon Cancer) : IC50 values around 36 μM.
  • HeLa (Cervical Cancer) : IC50 values around 34 μM.

These results indicate that such compounds can induce apoptosis in cancer cells, a crucial mechanism in cancer treatment.

The anticancer activity of this compound may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Similar compounds have been shown to affect the mitochondrial membrane potential and induce caspase activity, leading to programmed cell death.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the anticancer activity:
    • Compounds with a naphthyl moiety demonstrated higher cytotoxicity compared to simpler aromatic groups.
    • The introduction of specific functional groups was essential for enhancing metabolic stability and overall efficacy against cancer cells .
  • Structure-Activity Relationship (SAR) : Research into the SAR of oxadiazole derivatives revealed that specific substitutions on the phenyl ring could enhance biological activity. For example:
    • The presence of electron-withdrawing groups increased potency against cancer cells.
    • Variations in alkyl or aryl substituents led to different levels of apoptosis induction .

Q & A

Basic: What are the optimal synthetic strategies to maximize yield and purity of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Temperature and pH control : Maintain 60–80°C for oxadiazole cyclization and pH 7–8 during coupling reactions to minimize side products .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and ethanol for recrystallization .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methylsulfanyl at δ 2.5 ppm, benzyl protons at δ 4.3–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C23_{23}H22_{22}N6_6O2_2S: 463.1564) with <2 ppm error .
  • HPLC-PDA : Monitor purity at 254 nm; retention time consistency across batches ensures reproducibility .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate functional group contributions?

  • Systematic substitution : Modify the oxadiazole (e.g., replace 4-methylphenyl with halogenated aryl groups) and methylsulfanyl moieties to assess impact on target binding .
  • In vitro assays : Test derivatives against enzyme targets (e.g., kinase inhibition) using fluorescence polarization or SPR to quantify binding affinities .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing substituents that enhance hydrogen bonding or π-π stacking .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) to minimize variability .
  • Orthogonal validation : Confirm activity via multiple methods (e.g., Western blot for target inhibition alongside cell viability assays) .
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., pyrazole-oxadiazole hybrids) to identify trends in substituent-dependent efficacy .

Advanced: What strategies mitigate stability issues during biological testing?

  • Light and pH sensitivity : Store solutions in amber vials at –20°C and use buffers (pH 6–8) to prevent degradation .
  • Metabolic stability : Pre-incubate with liver microsomes (human/rat) to identify labile sites; consider prodrug approaches for susceptible groups (e.g., methylsulfanyl) .
  • Plasma protein binding : Assess via equilibrium dialysis; modify lipophilic groups (e.g., benzylacetamide) to improve free fraction .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for oral bioavailability .
  • CYP450 inhibition : Screen derivatives with Cytochrome P450 isoforms (e.g., CYP3A4) in silico to prioritize low-risk candidates .
  • Blood-brain barrier (BBB) penetration : Adjust substituent polarity (e.g., introduce trifluoromethyl groups) based on BBB score predictions .

Advanced: What experimental designs are critical for elucidating the compound’s mechanism of action?

  • Target identification : Employ chemoproteomics (e.g., activity-based protein profiling) to map interactomes .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers in cancer cells) .
  • Resistance studies : Generate resistant cell lines via prolonged exposure; perform whole-exome sequencing to identify mutations .

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